molecular formula C17H17NO5 B5770024 (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid

(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid

Cat. No.: B5770024
M. Wt: 315.32 g/mol
InChI Key: YGZMRFIWFONTMJ-UHFFFAOYSA-N
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Description

(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid is an organic compound with a complex structure It consists of a phenoxyacetic acid backbone with an ethoxyphenylcarbonylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenol to yield 4-{[(4-ethoxyphenyl)carbonyl]amino}phenol. Finally, this compound is treated with chloroacetic acid under basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, changes in cellular signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid
  • (4-{[(4-Methylphenyl)carbonyl]amino}phenoxy)acetic acid
  • (4-{[(4-Chlorophenyl)carbonyl]amino}phenoxy)acetic acid

Uniqueness

(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different solubility, stability, and interaction profiles compared to its analogs with different substituents. These differences can be exploited in various applications, making this compound a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-[4-[(4-ethoxybenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-14-7-3-12(4-8-14)17(21)18-13-5-9-15(10-6-13)23-11-16(19)20/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZMRFIWFONTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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